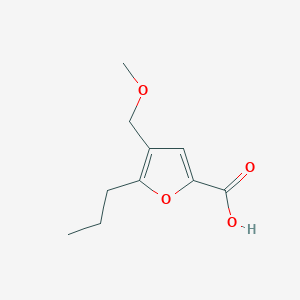
4-(Methoxymethyl)-5-propylfuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxymethyl)-5-propylfuran-2-carboxylic acid is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)-5-propylfuran-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as furfural and propyl bromide.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including alkylation and oxidation.
Final Product: The intermediate is then subjected to further reactions, such as esterification and hydrolysis, to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxymethyl)-5-propylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxymethyl and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Methoxymethyl)-5-propylfuran-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(Methoxymethyl)-5-propylfuran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
4-(Methoxymethyl)-5-propylfuran-2-carboxylic acid: Unique due to its specific substituents.
2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl acetic acid: Similar structure but with a pyrrole ring.
4-(Methoxymethyl)-2-methylindole: Contains an indole ring instead of a furan ring.
Uniqueness: this compound stands out due to its furan ring structure combined with methoxymethyl and propyl groups, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-(methoxymethyl)-5-propylfuran-2-carboxylic acid |
InChI |
InChI=1S/C10H14O4/c1-3-4-8-7(6-13-2)5-9(14-8)10(11)12/h5H,3-4,6H2,1-2H3,(H,11,12) |
InChI Key |
DIOOMZQVPNRKGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(O1)C(=O)O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















